molecular formula C15H14BrFN2O B1384619 5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol CAS No. 885266-59-1

5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol

Cat. No.: B1384619
CAS No.: 885266-59-1
M. Wt: 337.19 g/mol
InChI Key: YBTPGAKOWHNJQJ-XMHGGMMESA-N
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Description

5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol is a phenolic derivative featuring a bromine substituent at the 5-position and a hydrazone-functionalized propyl chain at the 2-position. The hydrazone moiety is further substituted with a 4-fluorophenyl group.

  • Core Structure: A phenol ring system, distinguishing it from heterocyclic analogs like thiazoles or benzofurans.
  • Synthetic Relevance: Similar compounds are synthesized via hydrazine coupling reactions under controlled conditions (e.g., anhydrous solvents, reflux) .

Properties

IUPAC Name

5-bromo-2-[(E)-C-ethyl-N-(4-fluoroanilino)carbonimidoyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrFN2O/c1-2-14(13-8-3-10(16)9-15(13)20)19-18-12-6-4-11(17)5-7-12/h3-9,18,20H,2H2,1H3/b19-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTPGAKOWHNJQJ-XMHGGMMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC1=CC=C(C=C1)F)C2=C(C=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\NC1=CC=C(C=C1)F)/C2=C(C=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Key Intermediate: 1-(5-Bromo-4-chloro-2-fluorophenyl)-ethanone

This intermediate is critical for subsequent hydrazone formation. A patented method (CN104529735A) outlines a highly efficient three-step synthetic route with high yield (~80%) and minimal by-products:

Step Description Reagents/Conditions Yield (%) Notes
1 Bromination of 4-chloro-2-fluorobenzoic acid Nitric acid, silver nitrate, bromine, glacial acetic acid, ice bath 85 Selective bromination at 5-position
2 Conversion to benzoyl chloride and amidation Thionyl chloride, N,O-dimethylhydroxylamine hydrochloride, pyridine, nitrogen atmosphere 99 Formation of N-methoxy-N-methylbenzamide intermediate
3 Reaction with methyl Grignard reagent Methylmagnesium bromide (or chloride/iodide), anhydrous THF, 0 °C to room temp, nitrogen atmosphere 95 Formation of acetophenone derivative

This method avoids isomeric by-products common in traditional acetylation routes, enabling scalable synthesis.

Formation of 5-Bromo-2-fluorophenol Derivatives

The phenol moiety of the target compound is often prepared via lithiation and boronic acid intermediate formation:

  • Lithiation of 1-bromo-4-fluorobenzene using lithium bases (e.g., lithium diisopropylamide) at low temperatures (-70 °C)
  • Reaction with tri(C1-C6 alkyl) borates (e.g., trimethyl borate) to form boronate esters
  • Hydrolysis to 5-bromo-2-fluorobenzeneboronic acid
  • Oxidation to 5-bromo-2-fluorophenol

This process provides high purity and yield (up to 99%) and avoids impurities from commercial dibromofluorobenzene mixtures.

Hydrazone Formation

The final step involves condensation of the acetophenone intermediate with 4-fluorophenyl hydrazine derivatives to form the hydrazono linkage:

  • Reaction in ethanol or suitable solvent at room temperature
  • Equimolar amounts of ketone and hydrazine derivative
  • Mild stirring to promote Schiff base (hydrazone) formation
  • Purification by crystallization or chromatography

This step is typically straightforward and yields the desired hydrazono compound with confirmed structure by NMR and MS.

Detailed Research Findings and Data

Reaction Conditions and Yields Summary

Compound/Step Reagents Conditions Yield (%) Remarks
Bromination of 4-chloro-2-fluorobenzoic acid HNO3, AgNO3, Br2, AcOH, ice bath Ice bath, ambient temp, 16 h 85 Selective bromination
Formation of N-methoxy-N-methylbenzamide SOCl2, N,O-dimethylhydroxylamine HCl, pyridine 80 °C, N2 atmosphere, 16 h 99 High purity intermediate
Methyl Grignard addition MeMgBr in Et2O, THF solvent, 0 °C to RT 2-3 h, N2 atmosphere 95 Efficient ketone synthesis
Lithiation and boronate formation LDA or LiTMP, 1-bromo-4-fluorobenzene, trimethyl borate -70 °C to RT 99 High yield boronic acid
Hydrazone condensation Ketone + 4-fluorophenyl hydrazine, EtOH Room temp, 2-4 h >90 Clean hydrazone formation

Spectroscopic Characterization (Representative)

  • 1H NMR signals confirm aromatic protons, methyl groups, and hydrazone NH
  • MS (EI) shows molecular ion peaks consistent with molecular formula
  • Purity confirmed by chromatographic methods

Summary Table of Preparation Route

Step Intermediate/Product Reaction Type Key Reagents Yield (%) Notes
1 5-Bromo-4-chloro-2-fluorobenzoic acid Electrophilic bromination Br2, HNO3, AgNO3 85 Selective halogenation
2 N-methoxy-N-methylbenzamide Amidation SOCl2, N,O-dimethylhydroxylamine HCl, pyridine 99 Activated intermediate
3 1-(5-Bromo-4-chloro-2-fluorophenyl)-ethanone Grignard addition MeMgBr, THF 95 Ketone intermediate
4 5-Bromo-2-fluorobenzeneboronic acid Lithiation, boronation LDA, trimethyl borate 99 Phenol precursor
5 5-Bromo-2-fluorophenol Oxidation Acid hydrolysis ~90 Phenol formation
6 This compound Hydrazone formation 4-Fluorophenyl hydrazine, EtOH >90 Final product

Chemical Reactions Analysis

5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:
5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its hydrazone functional group enhances its reactivity, making it suitable for developing compounds that target specific diseases. Research indicates that derivatives of this compound can improve drug efficacy and specificity, particularly in targeting cancer cells and other disease mechanisms .

Case Study:
A study highlighted the synthesis of novel hydrazone derivatives from this compound, which exhibited significant anti-cancer activity against various cell lines. The structural modifications allowed for enhanced interaction with biological targets, leading to improved therapeutic outcomes .

Agricultural Chemistry

Formulation of Agrochemicals:
In agricultural chemistry, this compound is utilized in the formulation of effective pesticides and herbicides. The bromine atom and hydrazone group contribute to its biological activity against pests, thus improving crop yield and protecting against agricultural threats .

Case Study:
Research demonstrated that formulations containing this compound exhibited greater efficacy in pest control compared to traditional agrochemicals. This was attributed to its ability to disrupt pest metabolic pathways .

Material Science

Development of Advanced Materials:
The compound is also employed in material science for creating advanced polymers and coatings. Its unique chemical structure imparts durability and resistance to environmental factors, making it suitable for applications in protective coatings and composite materials .

Case Study:
Investigations into polymer blends incorporating this compound revealed enhanced mechanical properties and thermal stability, suggesting potential applications in industrial coatings and construction materials .

Biochemical Research

Studies on Enzyme Inhibition:
In biochemical research, this compound is used to study enzyme inhibition and receptor binding. Its ability to interact with various biological molecules aids researchers in understanding disease mechanisms at a molecular level .

Case Study:
A notable study explored the compound's role as an inhibitor of specific enzymes involved in cancer progression. The findings indicated that modifications to the hydrazone moiety could enhance inhibitory effects, providing insights for drug design .

Analytical Chemistry

Development of Analytical Methods:
The compound plays a significant role in analytical chemistry as well, particularly in developing methods for detecting and quantifying other substances. Its chemical properties facilitate the creation of sensitive assays used in quality control across various industries .

Case Study:
Research focused on utilizing this compound in chromatographic techniques demonstrated improved sensitivity and selectivity for detecting contaminants in pharmaceutical products .

Summary Table of Applications

Application Area Description Key Findings/Case Studies
Pharmaceutical DevelopmentKey intermediate for drug synthesis targeting specific diseasesEnhanced anti-cancer activity through structural modifications
Agricultural ChemistryFormulation of pesticides and herbicidesGreater efficacy in pest control compared to traditional methods
Material ScienceCreation of advanced polymers and coatingsImproved mechanical properties and thermal stability
Biochemical ResearchStudies on enzyme inhibition and receptor bindingInsights into cancer progression through enzyme inhibition
Analytical ChemistryDevelopment of detection methods for quality controlEnhanced sensitivity in chromatographic techniques

Mechanism of Action

The mechanism of action of 5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol involves its interaction with specific molecular targets. The compound’s hydrazono group can form hydrogen bonds and interact with various enzymes and proteins, affecting their activity. The electron-withdrawing groups (bromine and fluorine) help stabilize the compound and enhance its reactivity .

Comparison with Similar Compounds

Structural Features

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference
Target Compound Phenol 5-Br, 2-[1-[(4-fluorophenyl)-hydrazono]propyl] Not reported -
4e (4-Bromo-5-(1-(4-fluorophenylhydrazono)ethyl)-2-(methylthio)thiazole) Thiazole 4-Br, 5-hydrazono(4-FPh)ethyl, 2-SMe 360.26
Compound 36 () Phenol 4-Br, 2-(dimethylamino propyl), 4-FPh Not reported
5-Bromo-2-(4-fluorophenyl)pyridine Pyridine 5-Br, 2-(4-FPh) Not reported

Key Observations :

  • Core Diversity: The thiazole (4e) and pyridine () cores introduce aromatic heterocycles, altering electronic properties compared to the phenolic target. Thiazoles, for instance, enhance sulfur-mediated interactions in biological systems .

Key Observations :

  • Hydrazone Formation : Both 4e and the target likely utilize hydrazine derivatives, but 4e achieves a higher yield (98%) due to optimized conditions (e.g., stoichiometric control) .
  • Challenges in Phenolic Systems: Lower yields in Compound 36 (61%) may arise from steric hindrance or intermediate instability during reduction .

Physical and Crystallographic Properties

  • 4e : Crystallizes as a yellow solid, suggesting stability under ambient conditions .
  • Benzofuran Derivatives () : High melting points (473–474 K) and crystallographic refinement using SHELX software indicate robust packing efficiency in fluorophenyl-containing compounds .
  • Hydrazone Stability : The hydrazone group in the target may enhance crystallinity, as seen in pyrazolone derivatives () .

Biological Activity

5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol (CAS No. 885266-59-1) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

This compound is synthesized through bromination of 2,4-difluorophenol under acidic conditions using dimethylformamide (DMF) as a solvent. The compound features a hydrazono group that enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins through hydrogen bonding and other non-covalent interactions. The presence of electron-withdrawing groups (bromine and fluorine) stabilizes the compound, allowing it to effectively modulate enzyme activity and influence biological pathways.

Antiviral Activity

The antiviral potential of phenolic compounds has been documented, particularly against viruses such as HIV and influenza. While direct studies on this specific compound are scarce, its structural similarity to known antiviral agents suggests potential efficacy in inhibiting viral replication .

Case Studies and Research Findings

A notable study evaluated the biological activity of related hydrazone derivatives, revealing moderate antimicrobial effects against Mycobacterium tuberculosis and various cancer cell lines. These findings highlight the potential for further exploration into the therapeutic applications of this compound in oncology and infectious disease treatment .

Comparative Analysis

Compound Biological Activity Mechanism
This compoundPotential antimicrobial and antiviralInteraction with enzymes/proteins
2-Bromo-5-fluorophenolAntimicrobialDisruption of bacterial cell walls
5-Bromo-2,4-difluorophenolPesticide applicationsInhibition of enzymatic pathways

Safety and Regulatory Considerations

Safety data sheets indicate that while this compound is not intended for use in foods or cosmetics, understanding its toxicity profile is crucial for its application in research settings .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol?

  • Methodological Answer : The compound can be synthesized via condensation of 5-bromo-2-propionylphenol with 4-fluorophenylhydrazine under acidic or reflux conditions. Optimize reaction parameters such as temperature (70–90°C), solvent (ethanol or methanol), and stoichiometric ratios (1:1.2 hydrazine:ketone). Monitor reaction progress using TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is recommended .

Q. How can spectroscopic techniques confirm the structural identity of this compound?

  • Methodological Answer :

  • NMR : Look for the hydrazone NH proton signal (δ 10–12 ppm in DMSO-d₆), aromatic protons (δ 6.5–8.5 ppm), and propyl CH₃/CH₂ groups (δ 1.0–2.5 ppm).
  • IR : Confirm C=N stretch (~1600 cm⁻¹) and phenolic O-H stretch (~3200 cm⁻¹).
  • Mass Spectrometry : Expect molecular ion peaks at m/z corresponding to C₁₆H₁₃BrFN₂O (M⁺ ≈ 369). Cross-validate with high-resolution MS (HRMS) for exact mass .

Q. What chromatographic methods are suitable for purification?

  • Methodological Answer : Use reverse-phase HPLC (C18 column) with a mobile phase of acetonitrile/water (70:30 v/v) and 0.1% trifluoroacetic acid to improve peak resolution. For preparative isolation, flash chromatography with ethyl acetate:hexane (3:7) is effective. Monitor purity via UV detection at 254 nm .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be resolved?

  • Methodological Answer : Conduct standardized assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) across multiple cell lines or microbial strains. Use dose-response curves to quantify potency variations. Control variables such as solvent (DMSO concentration ≤1%), incubation time, and batch-to-batch compound purity. Cross-reference with structural analogs to identify structure-activity relationships (SAR) .

Q. What computational approaches predict the reactivity and stability of this hydrazone derivative?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model tautomerization (enol-hydrazone equilibrium) and predict degradation pathways. Solvent effects (PCM model) and thermodynamic parameters (ΔG, ΔH) help assess stability under varying pH and temperature. Validate predictions with accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .

Q. How does the crystal structure influence intermolecular interactions and physicochemical properties?

  • Methodological Answer : Single-crystal X-ray diffraction (as in ) reveals hydrogen bonding (e.g., O-H⋯N) and π-π stacking between aromatic rings. These interactions correlate with melting point (mp) and solubility. For example, strong H-bonding networks may reduce solubility in nonpolar solvents. Use Hirshfeld surface analysis to quantify intermolecular contacts and predict solid-state stability.

Q. What experimental strategies assess the environmental fate of this compound?

  • Methodological Answer : Simulate environmental degradation via:

  • Hydrolysis : Incubate in buffers (pH 4–9) at 25–50°C, analyze by LC-MS for breakdown products.
  • Photolysis : Expose to UV light (λ = 254–365 nm) in aqueous/organic media.
  • Biodegradation : Use OECD 301B tests with activated sludge. Quantify residual compound via GC-MS or HPLC .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol
Reactant of Route 2
5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol

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